molecular formula C18H16N2O3S B2799174 N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 536732-06-6

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2799174
CAS No.: 536732-06-6
M. Wt: 340.4
InChI Key: HSDZHIMJBHGLPU-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a synthetic compound featuring a thiazole core functionalized with methoxyphenyl and phenoxyacetamide groups. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel anti-cancer agents. Compounds incorporating acetamide linkers and thiazole or thiophene moieties have demonstrated substantial potential in biological applications, including anticancer activity . This compound is closely related to chalcone-acetamide derivatives that have shown promise in preclinical research for inducing apoptosis in cancer cell lines such as MCF7 and HEP2 . The molecular framework suggests a potential multi-target mechanism of action, which may involve the modulation of key apoptotic proteins. Related structures have been shown to activate executioner caspases (Caspase 8, Caspase 9), upregulate tumor suppressor p53 and pro-apoptotic BAX, and deactivate anti-apoptotic BCL2 . Its value to researchers lies in its utility as a building block for synthesizing more complex molecules or as a lead compound for investigating new pathways in oncology and therapeutics development. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-15-9-5-6-13(10-15)16-12-24-18(19-16)20-17(21)11-23-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDZHIMJBHGLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with phenoxyacetyl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could yield a variety of functionalized thiazole derivatives .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential antibacterial and antifungal properties.

    Medicine: As a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes in bacteria, fungi, or cancer cells, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Thiazole Core Modifications

Compound 9f : 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]acetamide
  • Key Differences: Thiazole substitution: 3-Methoxyphenyl at position 2 (vs. 4 in the target compound). Acetamide chain: Includes a triazole-benzodiazolylphenoxymethyl group (vs. phenoxy in the target).
  • Impact: The altered substitution position (C-2 vs. The triazole-benzodiazolyl group increases molecular weight (537.07 g/mol) and complexity, likely reducing solubility but enhancing π-π stacking interactions .
Compound 6a : N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
  • Key Differences: Thiazole substitution: 4-Hydroxy-3-methoxyphenyl at position 4 (vs. 3-methoxyphenyl in the target). Acetamide chain: Unsubstituted (vs. phenoxy).
  • Lack of phenoxy substitution simplifies the structure (MW = 277.07 g/mol) but may diminish hydrophobic interactions in biological targets .

Acetamide Chain Variations

Compound in : 2-(3-Methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
  • Key Differences: Thiazole substitution: Pyridin-4-yl at position 4 (vs. 3-methoxyphenyl). Acetamide chain: 3-Methoxyphenyl (vs. phenoxy).
  • Impact: Pyridinyl introduces a basic nitrogen, enhancing solubility in acidic environments. The 3-methoxyphenyl substituent on the acetamide (vs. phenoxy) reduces steric bulk but may alter electronic effects in binding interactions.
Compound in : N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
  • Key Differences: Thiazole substitution: 2-Chlorophenyl at position 4 (vs. 3-methoxyphenyl). Acetamide chain: Morpholino group (vs. phenoxy).
  • Impact: Chlorine’s electron-withdrawing effect may reduce electron density on the thiazole, affecting reactivity. Morpholino enhances solubility (via hydrogen bonding) but reduces lipophilicity compared to phenoxy.

Structural and Pharmacological Trends

Compound Thiazole Substituent (Position) Acetamide Substituent Molecular Weight (g/mol) Key Properties
Target Compound 3-Methoxyphenyl (C-4) Phenoxy 353.39 Balanced lipophilicity; potential for π-π stacking and hydrogen bonding
9f 3-Methoxyphenyl (C-2) Triazole-benzodiazolyl 537.07 High molecular weight; enhanced aromatic interactions but poor solubility
6a 4-Hydroxy-3-methoxyphenyl (C-4) Unsubstituted 277.07 Polar; limited membrane permeability
Compound Pyridin-4-yl (C-4) 3-Methoxyphenyl 325.39 Improved solubility; altered electronic effects
Compound 2-Chlorophenyl (C-4) Morpholino 350.52 Soluble in acidic conditions; reduced lipophilicity

Biological Activity

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a synthetic compound classified as a thiazole derivative. This compound has garnered attention due to its diverse biological activities, including potential antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analyses.

Overview of Biological Activities

Thiazole derivatives are known for their broad spectrum of biological activities. The specific compound in focus exhibits significant potential in various therapeutic areas:

  • Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : It displays antifungal properties that could be beneficial in treating fungal infections.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. Notably, it acts as a tubulin inhibitor , which disrupts microtubule formation essential for cell division. This mechanism is particularly relevant in the context of cancer therapy.

Antibacterial and Antifungal Studies

A study conducted on the antibacterial properties of this compound revealed that it exhibits significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, demonstrating effectiveness comparable to standard antibiotics.

PathogenMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20

In antifungal assays, the compound was tested against Candida albicans and Aspergillus niger, with results indicating notable inhibitory effects.

Anticancer Activity

The anticancer potential was assessed using various cancer cell lines, including HT-29 (colon cancer) and Jurkat (leukemia). The compound exhibited cytotoxic effects with IC50 values indicating significant growth inhibition:

Cell LineIC50 (μM)
HT-295.5
Jurkat6.2

Molecular dynamics simulations further elucidated the interactions at the molecular level, revealing hydrophobic contacts with critical proteins involved in cell cycle regulation.

Case Studies

  • Case Study on Anticancer Properties :
    A recent study investigated the effects of this compound on apoptosis in cancer cells. Results indicated that treatment led to increased levels of apoptotic markers such as caspase-3 and PARP cleavage.
  • Case Study on Antifungal Efficacy :
    In experiments involving Candida species, the compound demonstrated a dose-dependent response in inhibiting yeast growth, suggesting its potential as a therapeutic agent for fungal infections.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other thiazole derivatives:

Compound NameAntibacterial ActivityAnticancer Activity
This compoundHighModerate
Thiazole-based Schiff BasesModerateHigh
2,4-disubstituted ThiazolesLowHigh

This comparison highlights that while this compound exhibits high antibacterial activity, its anticancer efficacy is moderate compared to other thiazole derivatives.

Q & A

Q. What are the standard synthetic protocols for N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Key steps include:

Thiazole ring formation : React 3-methoxyphenyl thiourea with 2-bromoacetophenone derivatives under reflux in ethanol .

Amide coupling : Use EDC/HOBt or DCC as coupling agents to attach phenoxyacetic acid to the thiazole-2-amine intermediate in anhydrous DMF .

  • Optimization : Control temperature (60–80°C), solvent polarity, and stoichiometry to minimize side products. Monitor purity via TLC and confirm yields using HPLC (>95% purity threshold) .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (δ 6.8–7.5 ppm for 3-methoxyphenyl) and carbonyl groups (δ 168–170 ppm for acetamide) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ at m/z 383.1) via ESI-MS .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 62.60%, H: 4.50%, N: 10.99%) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer : Prioritize assays based on structural motifs (thiazole and acetamide groups are associated with antimicrobial and anticancer activity):
  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to controls like fluconazole .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM, using cisplatin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

  • Methodological Answer :
  • Variation of substituents : Synthesize analogs with substituents at the 3-methoxyphenyl (e.g., Cl, NO2_2) or phenoxy groups (e.g., electron-withdrawing F) .
  • Biological testing : Compare IC50_{50} values across analogs in dose-response assays. For example, replacing 3-methoxy with 4-methoxy reduced antifungal activity by 40% in a study of thiazole derivatives .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like CYP51 (fungal sterol biosynthesis) or EGFR kinase .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Standardize assay conditions : Ensure consistent pH, serum concentration, and incubation time. For instance, discrepancies in IC50_{50} values for anticancer activity may arise from varying fetal bovine serum (FBS) percentages in cell media .
  • Orthogonal assays : Validate results using complementary methods (e.g., apoptosis via flow cytometry alongside MTT data) .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl] analogs) to identify trends .

Q. How can mechanistic studies elucidate the compound’s mode of action in anticancer pathways?

  • Methodological Answer :
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle arrest) .
  • Western blotting : Quantify protein expression of markers like Bcl-2, Bax, and caspase-3 .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation, a common mechanism in thiazole-induced cytotoxicity .

Key Notes for Experimental Design

  • Synthesis : Use inert atmospheres (N2_2) for moisture-sensitive steps .
  • Characterization : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) .
  • Biological assays : Include vehicle controls (e.g., DMSO) to rule out solvent toxicity .

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